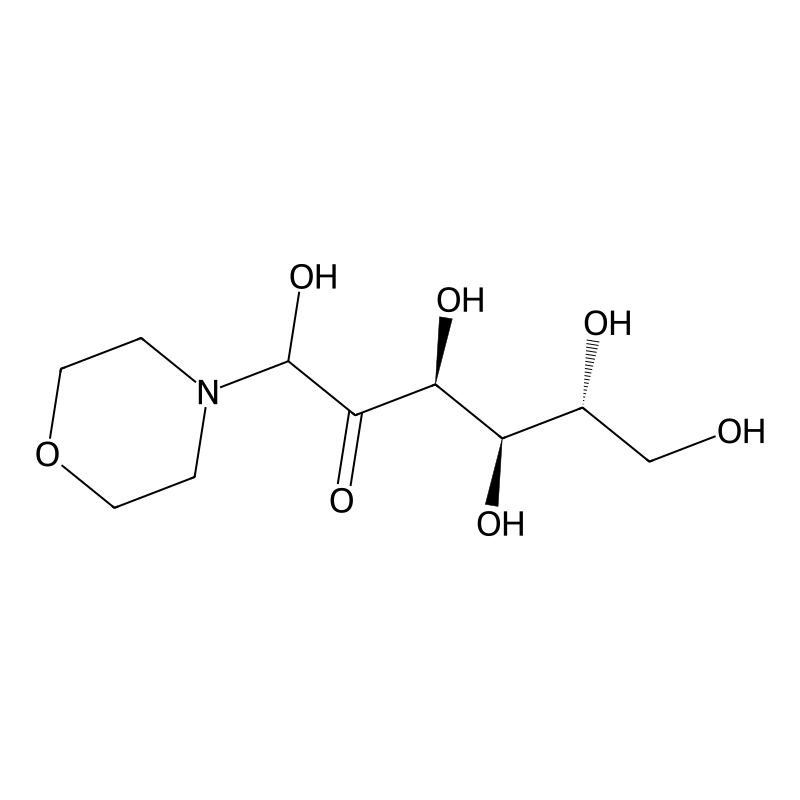

1-Deoxy-1-morpholino-D-fructose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1-Deoxy-1-morpholino-D-fructose (DMF) is a valuable tool in scientific research, particularly in the field of glycation. Glycation, also known as non-enzymatic glycosylation, is a spontaneous process where sugars react with proteins or lipids. This reaction can lead to the formation of advanced glycation end products (AGEs) which have been implicated in various age-related diseases and complications of diabetes [].

DMF serves as an analog of the 1-deoxy-1-amino-fructose (DOF) radical, a key intermediate formed during glycation []. Due to its structural similarity to DOF, DMF can be used in assays to study different aspects of glycation. Here are some specific applications:

Measurement of Glycation Levels

DMF can be employed in glycation assays to quantify the amount of protein or lipid modification by sugars. In these assays, DMF competes with biomolecules for reactive sugar carbonyl groups, effectively mimicking the initial step of glycation. The extent of DMF modification can then be measured to indirectly assess the level of glycation that would have occurred on the biomolecule of interest [].

Inhibitor Screening

Researchers can utilize DMF assays to screen for potential inhibitors of glycation. By introducing candidate inhibitors into the assay system, scientists can evaluate their ability to reduce DMF modification, thereby indicating their potential to block glycation and AGE formation [].

1-Deoxy-1-morpholino-D-fructose is a chemical compound with the molecular formula and is classified under the category of sugar derivatives. It is structurally characterized by the presence of a morpholine ring attached to a deoxy sugar, specifically D-fructose. The compound is recognized for its role as an Amadori product, formed through the reaction of glucose with morpholine. This reaction leads to the modification of the sugar structure, which can influence its physical and biological properties .

- Inhibition of dinitrophenol production: DMF may reduce the production of dinitrophenol, a molecule that disrupts cellular energy production []. This could potentially have implications for research on oxidative stress and mitochondrial dysfunction [].

- Protein interaction: DMF's ability to bind to lysine residues (a specific amino acid) in proteins might be relevant for studying protein-carbohydrate interactions [].

- Protection against oxidative damage: DMF has been shown to decrease reactive oxygen species (ROS) levels, potentially offering protection against oxidative stress-induced damage [].

The formation of 1-Deoxy-1-morpholino-D-fructose primarily occurs through the Maillard reaction, which involves the condensation of reducing sugars with amino compounds. The kinetics of this reaction have been studied extensively, revealing that the reaction conditions, such as temperature and pH, significantly affect the rate of formation and degradation of this compound. The primary reaction can be summarized as:

- Formation:

- Degradation: Under certain conditions, 1-Deoxy-1-morpholino-D-fructose can further degrade into various products, influenced by factors such as heat and acidity .

Research indicates that 1-Deoxy-1-morpholino-D-fructose exhibits several biological activities. Notably, it has been shown to have an inhibitory effect on certain metabolic pathways, including the production of dinitrophenol in specific biological assays . Additionally, its role as an Amadori product suggests potential implications in glycation processes related to diabetes and aging.

The synthesis of 1-Deoxy-1-morpholino-D-fructose typically involves:

- Direct Reaction: The most common method is the direct reaction between glucose and morpholine under controlled conditions (temperature and pH). This process can be optimized to enhance yield and purity.

- Purification: Following synthesis, purification methods such as crystallization or chromatography are often employed to isolate the compound from by-products and unreacted materials .

1-Deoxy-1-morpholino-D-fructose finds applications in various fields:

- Sugar Science Research: It serves as a model compound for studying sugar modifications and their effects on biological systems.

- Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in metabolic disorders.

- Food Chemistry: Its formation through Maillard reactions makes it relevant in food science for understanding flavor development and nutritional aspects .

Interaction studies involving 1-Deoxy-1-morpholino-D-fructose focus on its reactivity with various biological molecules. These studies aim to elucidate how this compound interacts with proteins and enzymes, particularly those involved in glycation processes. Understanding these interactions is crucial for assessing its potential impacts on health and disease states related to oxidative stress and metabolic dysregulation.

Several compounds are structurally or functionally similar to 1-Deoxy-1-morpholino-D-fructose. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Methyl-D-glucosamine | Amino sugar derivative | Involved in chitin synthesis |

| D-Fructose | Natural sugar | Key energy source; involved in metabolic pathways |

| 1-Deoxy-D-glucose | Deoxysugar derivative | Important in cellular metabolism |

| N-Acetyl-D-glucosamine | Acetylated amino sugar | Precursor for glycosaminoglycans |

Uniqueness of 1-Deoxy-1-morpholino-D-fructose: Its distinctive morpholine ring structure sets it apart from other sugar derivatives, influencing its solubility and reactivity compared to more common sugars like D-fructose or D-glucosamine.

1-Deoxy-1-morpholino-D-fructose can be synthesized through multiple laboratory-scale approaches, with the most well-established method being the direct reaction between D-glucose and morpholine under controlled conditions. The primary synthetic route involves the formation of an Amadori rearrangement product through a nucleophilic condensation reaction [1] [2].

The standard laboratory synthesis begins with the reaction of D-glucose (0.1 M) with morpholine (0.1-0.3 M) in a methanol-water solvent system. The reaction is typically conducted in sealed vials to prevent evaporation and maintain consistent reaction conditions [2] [3]. This approach represents a modification of the classical Amadori rearrangement, where an aldose sugar reacts with an amine to form a glycosylamine intermediate, which subsequently rearranges to form the corresponding 1-amino-1-deoxy-ketose [4] [5].

An alternative laboratory approach utilizes D-fructose as the starting material, reacting directly with morpholine under alkaline conditions to form the target compound [1]. This method is typically carried out by mixing equimolar amounts of D-fructose and morpholine in aqueous solution, followed by heating under controlled temperature conditions. The reaction mechanism involves nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of fructose, leading to the formation of the morpholino-fructose adduct.

The morpholine-glucose system has been extensively studied and represents the most reproducible laboratory-scale method. Under optimized conditions, this reaction proceeds through initial Schiff base formation followed by Amadori rearrangement, ultimately yielding the desired 1-deoxy-1-morpholino-D-fructose product [2] [5].

Reaction Mechanisms in Formation Processes

The formation of 1-deoxy-1-morpholino-D-fructose proceeds through a well-characterized mechanism involving multiple sequential steps. The reaction begins with nucleophilic attack by the secondary amine nitrogen of morpholine on the aldehydic carbon of glucose, forming an initial carbinolamine intermediate [4] [5].

This carbinolamine intermediate subsequently undergoes dehydration to form a Schiff base (aldimine), characterized by a carbon-nitrogen double bond. The Schiff base formation is generally reversible under the reaction conditions, allowing for equilibrium establishment between the free reactants and the imine intermediate [4].

The critical step in the mechanism involves the Amadori rearrangement, where the aldimine undergoes intramolecular rearrangement through a 1,2-enolate intermediate. This rearrangement converts the aldimine to a 1-amino-1-deoxy-2-ketose, effectively transforming the original aldose structure into a ketose while incorporating the morpholine moiety at the C1 position [4] [5].

The reaction mechanism can be described as follows: initial nucleophilic addition leads to carbinolamine formation, followed by water elimination to generate the Schiff base. The Schiff base then undergoes prototropic rearrangement through enolate formation, ultimately resulting in the formation of the stable ketosamine product [2] [4].

Studies have demonstrated that the reaction follows second-order kinetics with respect to both glucose and morpholine concentrations. The second-order rate constant for the formation of the morpholine Amadori compound has been calculated to be 1.87 M⁻¹h⁻¹ under standard reaction conditions [2] [3].

Optimization of Reaction Conditions

Optimization of reaction conditions for 1-deoxy-1-morpholino-D-fructose synthesis requires careful control of multiple parameters including pH, temperature, solvent composition, and reactant concentrations. Extensive kinetic studies have identified optimal conditions that minimize side reactions while maximizing product formation [2] [5].

The pH of the reaction medium plays a crucial role in determining both reaction rate and product selectivity. Acidic conditions (pH 3.0) have been found to be optimal for the glucose-morpholine reaction, as they catalyze the Amadori rearrangement while suppressing competing degradation reactions [2] [3]. At this pH, the protonation state of morpholine is optimized for nucleophilic attack while preventing excessive protonation that would inhibit reactivity.

Temperature optimization studies have shown that reaction temperatures of 100°C provide the optimal balance between reaction rate and product stability. Higher temperatures accelerate the reaction but also increase the formation of degradation products, while lower temperatures result in unacceptably slow reaction rates [2] [5]. The reaction time of 6 hours at 100°C has been established as optimal for achieving maximum yield while minimizing side product formation.

Solvent composition significantly affects both reaction kinetics and product isolation. A methanol-water mixture (90:10 v/v) has been identified as optimal, providing sufficient solvation for both reactants while facilitating product separation during workup [2] [3]. The high methanol content reduces water activity, which helps drive the condensation reaction forward by removing water formed during Schiff base formation.

Reactant stoichiometry optimization has shown that slight excess of morpholine (morpholine:glucose ratio of 1.1-1.4:1) enhances conversion while providing sufficient driving force for complete glucose consumption [5]. Higher morpholine concentrations do not significantly improve yields but complicate product purification.

Purification Techniques and Characterization

Purification of 1-deoxy-1-morpholino-D-fructose requires specialized techniques due to its polar nature and similarity to starting materials and side products. Multiple complementary purification approaches have been developed to achieve high purity material suitable for research applications [2] [5].

Thin layer chromatography represents the primary analytical method for monitoring reaction progress and assessing product purity. The compound exhibits characteristic migration behavior on silica gel TLC plates, with visualization achieved using aniline-diphenylamine spray reagent followed by heating at 90°C for 5 minutes [6] [7] [8]. The developed spots show distinctive coloration patterns that allow differentiation from glucose, morpholine, and degradation products.

Ion exchange chromatography provides an effective method for large-scale purification of the ionic product. The morpholino group confers basic character to the molecule, allowing separation using cation exchange resins under controlled pH conditions [5] [9]. Elution is typically achieved using graduated salt gradients or pH changes that disrupt the electrostatic interactions with the resin.

High performance liquid chromatography with multidetector systems enables both purification and detailed characterization of the product. The system typically employs diode array detection for UV-visible characterization and pulsed amperometric detection for carbohydrate-specific analysis [2] [3]. This approach allows real-time monitoring of purification efficiency and quantitative assessment of product purity.

Crystallization techniques can be employed for final purification steps, taking advantage of the compound's defined melting point of 147°C [6] [10]. Recrystallization from methanol or ethanol solutions provides high-purity material with characteristic white to off-white crystalline appearance [6] [10].

Mass spectrometry characterization confirms product identity through molecular ion detection at m/z 249.26, corresponding to the expected molecular formula C₁₀H₁₉NO₆ [6] [11]. Fragmentation patterns provide additional structural confirmation, with characteristic loss of morpholine moiety and sugar-derived fragments.

Nuclear magnetic resonance spectroscopy enables detailed structural characterization, with proton NMR revealing characteristic signals for the morpholine ring protons and the fructose-derived carbons [9] [12]. Carbon-13 NMR provides definitive confirmation of the molecular framework and substitution pattern.

Scale-Up Considerations for Research Applications

Scale-up of 1-deoxy-1-morpholino-D-fructose synthesis for research applications requires careful consideration of heat transfer, mass transfer, and safety factors that become critical at larger scales. The transition from laboratory-scale synthesis to pilot-scale production involves optimization of reactor design, mixing systems, and heat management protocols [13].

Heat transfer becomes increasingly challenging at larger scales due to the unfavorable surface-area-to-volume ratio of scaled-up reactors. The exothermic nature of the Amadori rearrangement requires efficient heat removal to maintain optimal reaction temperature and prevent thermal degradation [13]. Jacketed reactor systems with controlled coolant circulation provide adequate temperature control for batch sizes up to 100 liters.

Mass transfer limitations can significantly impact reaction kinetics at larger scales, particularly during the initial mixing phase when reactant concentration gradients may exist. High-efficiency mixing systems, such as multiple impeller configurations or static mixing elements, ensure homogeneous reactant distribution and maintain consistent reaction conditions throughout the reactor volume [13].

Safety considerations become paramount at larger scales due to the increased quantities of organic solvents and elevated temperatures involved. Proper ventilation systems must be designed to handle methanol vapors, and emergency cooling systems should be implemented to manage potential thermal runaway scenarios [13]. The use of automated temperature monitoring and control systems reduces operator exposure while maintaining consistent reaction conditions.

Solvent recovery systems become economically justified at larger scales and contribute to overall process sustainability. Distillation systems for methanol recovery from reaction mixtures reduce raw material costs and minimize waste generation [14] [15]. The recovered methanol can be recycled back to the synthesis process after appropriate purification steps.

Purification scalability requires adaptation of analytical-scale techniques to larger volumes. Ion exchange chromatography systems can be scaled effectively using larger column volumes and automated buffer gradient systems [13]. The development of continuous chromatography systems may provide advantages for very large-scale applications.

Quality control systems must be enhanced for scaled-up production to ensure consistent product quality across multiple batches. In-line analytical monitoring using HPLC or spectroscopic methods provides real-time feedback on reaction progress and product formation [13]. Statistical process control methodologies help identify and correct variations before they impact final product quality.

Alternative Synthetic Approaches

Several alternative synthetic routes have been investigated for the preparation of 1-deoxy-1-morpholino-D-fructose, each offering distinct advantages depending on the specific requirements of the intended application. These approaches include direct fructose derivatization, enzymatic synthesis methods, and solid-phase synthesis techniques [5] [16].

Direct fructose derivatization represents an alternative to the glucose-based Amadori rearrangement approach. This method involves the direct reaction of D-fructose with morpholine under controlled conditions, bypassing the rearrangement step entirely [1]. The reaction proceeds through nucleophilic substitution at the C1 position of fructose, with the morpholine nitrogen displacing the hydroxyl group. This approach offers potentially higher atom economy and reduced reaction complexity.

The direct fructose method requires careful optimization of reaction conditions to achieve selective substitution at the C1 position while avoiding competing reactions at other hydroxyl sites. Protected fructose derivatives, such as acetonide-protected sugars, can be employed to enhance selectivity [5]. However, the additional protection and deprotection steps may offset the benefits of the more direct approach.

Enzymatic synthesis approaches have been explored using fructosamine-3-kinase and related enzymes that naturally process morpholino-fructose substrates [11] [12]. These biocatalytic methods offer high selectivity and mild reaction conditions but may be limited by enzyme availability and cost considerations for large-scale applications. The enzymatic approach produces the target compound through phosphorylation followed by controlled dephosphorylation steps.

Solid-phase synthesis techniques offer advantages for small-scale research applications where high purity and precise stoichiometry are critical [17]. These methods involve attachment of either glucose or morpholine to solid supports, followed by solution-phase reaction with the complementary reactant. The solid-phase approach facilitates purification through simple washing steps and eliminates the need for complex chromatographic separations.

Flow chemistry approaches represent an emerging alternative for continuous synthesis of 1-deoxy-1-morpholino-D-fructose. These methods offer improved heat and mass transfer characteristics compared to batch processes, potentially enabling higher yields and reduced reaction times [18]. The continuous nature of flow synthesis also provides opportunities for in-line monitoring and real-time optimization of reaction conditions.

Microwave-assisted synthesis has been investigated as a method for accelerating the Amadori rearrangement while maintaining product selectivity. The selective heating of polar molecules by microwave radiation can enhance reaction rates while minimizing thermal degradation of sensitive intermediates [19]. However, scale-up of microwave-assisted processes presents technical challenges that limit their application for larger production volumes.